molecular formula C27H38O7 B2538549 Ganoderlactone D CAS No. 1801934-15-5

Ganoderlactone D

Cat. No.: B2538549
CAS No.: 1801934-15-5
M. Wt: 474.594
InChI Key: OCCKLFZPYIWUFJ-WBLDVHJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ganoderlactone D involves several steps, starting from simpler triterpenoid precursors. The key steps include oxidation, reduction, and cyclization reactions to form the characteristic pentacyclic structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Ganoderma lucidum using solvents like ethanol or methanol. The extracts are then purified using chromatographic techniques to isolate this compound. Advances in biotechnological methods, such as fermentation and genetic engineering, are also being explored to enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Ganoderlactone D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Ganoderlactone D exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Ganoderlactone D is unique among triterpenoids due to its specific hydroxylation pattern and pentacyclic structure. Similar compounds include:

These compounds share some biological activities with this compound but differ in their potency and specific effects due to structural variations .

Properties

IUPAC Name

(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O7/c1-23(2)14-11-13(28)19-20(24(14,3)9-7-16(23)29)21(32)22(33)26(5)15(12-17(30)27(19,26)6)25(4)10-8-18(31)34-25/h13-16,22,28-29,33H,7-12H2,1-6H3/t13-,14?,15+,16-,22+,24-,25+,26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCKLFZPYIWUFJ-REORPRAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC(C3=C2C(=O)C(C4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC(=O)O1)[C@H]2CC(=O)[C@@]3([C@@]2([C@@H](C(=O)C4=C3[C@H](CC5[C@@]4(CC[C@@H](C5(C)C)O)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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